molecular formula C11H16FN3 B1490877 6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2028632-09-7

6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No. B1490877
CAS RN: 2028632-09-7
M. Wt: 209.26 g/mol
InChI Key: IGJVFRAFWDPBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, also known as FMPA, is a synthetic molecule that is used in a wide range of applications, from medicinal chemistry to materials science. FMPA is a fluorinated analog of piperidine, a heterocyclic aromatic compound. FMPA is a versatile and useful building block for organic synthesis due to its unique structure and reactivity. It has a wide range of applications in medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Anti-Tubercular Agents

Compounds with piperidine and pyridine structures have been explored for their potential as anti-tubercular agents. For example, derivatives of piperidine have been synthesized and evaluated for activity against Mycobacterium tuberculosis .

Synthesis of Piperidine Derivatives

Piperidine derivatives are valuable in medicinal chemistry. Recent literature highlights various intra- and intermolecular reactions leading to the formation of substituted piperidines, which can be used in drug development .

Benzoxazole Derivatives

The compound’s structure suggests potential for synthesizing benzoxazole derivatives. These derivatives have been synthesized using related piperidine compounds and evaluated for various biological activities .

Antimicrobial and Antioxidant Agents

Thiourea and urea derivatives of piperidine have been synthesized and characterized for their antimicrobial and antioxidant properties. The fluoromethyl group in the compound could influence these activities .

properties

IUPAC Name

6-[4-(fluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c12-7-9-3-5-15(6-4-9)11-2-1-10(13)8-14-11/h1-2,8-9H,3-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJVFRAFWDPBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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